molecular formula C10H6BrNO B1439949 8-Bromoquinoline-4-carbaldehyde CAS No. 898391-87-2

8-Bromoquinoline-4-carbaldehyde

Cat. No.: B1439949
CAS No.: 898391-87-2
M. Wt: 236.06 g/mol
InChI Key: JRKLRIAIMIKGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinoline-4-carbaldehyde (CAS: 898391-87-2) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.06 g/mol . It features a bromine atom at the 8-position of the quinoline ring and a formyl (-CHO) group at the 4-position. This compound exhibits notable biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) . Its affinity for copper(II) ions enables the formation of coordination complexes, which may enhance its antimicrobial properties . Structural studies using X-ray crystallography confirm the absence of nitrogen or sulfur atoms in its crystal lattice, as supported by FTIR and elemental analysis .

Preparation Methods

Synthetic Routes to 8-Bromoquinoline-4-carbaldehyde

Direct Bromination of Quinoline-4-carbaldehyde

One classical approach involves starting from quinoline-4-carbaldehyde and performing regioselective bromination at the 8-position. The bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents like DMF or acetonitrile under controlled temperature conditions.

  • Reaction conditions: Bromination with NBS in DMF at room temperature or slightly elevated temperatures.
  • Outcome: Selective monobromination at the 8-position due to electronic and steric effects directing electrophilic substitution.

This method benefits from the availability of quinoline-4-carbaldehyde as a starting material and avoids multiple protection/deprotection steps.

Formylation of 8-Bromoquinoline

Alternatively, 8-bromoquinoline can be subjected to formylation at the 4-position. The formylation is most commonly carried out using the Vilsmeier-Haack reaction, which employs reagents such as POCl3 and DMF to generate the electrophilic formylating species.

  • Reaction conditions: Treatment of 8-bromoquinoline with POCl3 and DMF under reflux.
  • Outcome: Introduction of the aldehyde group at the 4-position with good regioselectivity.

This approach requires the prior synthesis or availability of 8-bromoquinoline, which itself can be prepared by copper(II) bromide-mediated bromination of quinoline or via cross-coupling methods.

Copper(II) Bromide Mediated Bromination of Quinoline Derivatives

A reported method for synthesizing 8-bromoquinoline involves the reaction of quinoline or arylboronic acid derivatives with copper(II) bromide (CuBr2) in the presence of tetrabutylammonium bromide (TBAB) in aqueous media at elevated temperatures (around 100 °C) in sealed tubes. This method achieves high yields (~90%) of 8-bromoquinoline, which can then be formylated to the target aldehyde.

  • Reaction conditions: CuBr2 (1.5 equiv), TBAB (catalytic), water, sealed tube, 5–12 hours at 100 °C.
  • Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.
  • Yield: Approximately 90% for 8-bromoquinoline.

Subsequent formylation can be performed as described above to obtain this compound.

Multi-step Synthetic Sequences Involving Protection and Cross-Coupling

More complex synthetic routes have been developed in the context of total synthesis of related quinoline derivatives. For example, in the synthesis of tetracyclic quinoline alkaloids, brominated quinoline intermediates are subjected to Suzuki-Miyaura cross-coupling reactions followed by oxidation and intramolecular cyclization to install aldehyde or related functionalities.

  • Key steps:
    • Bromination of quinoline derivatives with NBS.
    • Protection of hydroxy groups to improve coupling efficiency.
    • Suzuki cross-coupling with boronic esters to introduce side chains.
    • Oxidation of alkenes to α-ketols.
    • Intramolecular aldol condensation and lactonization to form cyclic aldehyde-containing structures.

While these routes are more elaborate, they demonstrate the versatility of brominated quinoline intermediates in complex molecule synthesis and provide insights into functional group transformations relevant to aldehyde installation.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Direct bromination of quinoline-4-carbaldehyde Quinoline-4-carbaldehyde NBS in DMF or Br2 in acetonitrile, RT/elevated temp Moderate to High Regioselective bromination at 8-position
Formylation of 8-bromoquinoline 8-Bromoquinoline Vilsmeier-Haack (POCl3/DMF), reflux High Efficient formylation at 4-position
CuBr2-mediated bromination + formylation Quinoline or arylboronic acid CuBr2, TBAB, water, 100 °C; then POCl3/DMF ~90 (bromination) + high (formylation) High yield bromination step; sequential formylation
Multi-step synthesis with Suzuki coupling Brominated quinoline derivatives NBS bromination, Pd-catalyzed coupling, oxidation, cyclization Variable Used in complex synthesis; more steps involved

Research Findings and Notes

  • The copper(II) bromide-mediated bromination method is notable for its high efficiency and environmentally friendlier aqueous conditions.
  • The Vilsmeier-Haack reaction remains the gold standard for introducing aldehyde groups on quinoline rings due to its regioselectivity and mild conditions.
  • Protection of hydroxy groups and choice of protecting groups can significantly influence the success of cross-coupling reactions in multi-step syntheses involving brominated quinolines.
  • Bromination at the 8-position is generally favored due to electronic effects, but careful control of reaction conditions is necessary to avoid polybromination or substitution at undesired positions.
  • The aldehyde functionality at the 4-position is reactive and can be further derivatized, which is leveraged in the synthesis of biologically active quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
8-Bromoquinoline-4-carbaldehyde serves as an essential building block in the synthesis of various quinoline derivatives. Its structure allows for multiple chemical transformations, making it a versatile precursor in organic synthesis. Common reactions include:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : This group can also be reduced to alcohols.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, leading to various functionalized derivatives.

These reactions facilitate the development of compounds with potential pharmacological properties, enhancing its utility in drug discovery .

Biological Applications

Pharmacological Potential
The biological activity of 8-bromoquinoline derivatives has been extensively studied, particularly for their therapeutic applications. Key findings include:

  • Anticancer Activity : Research indicates that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise as inhibitors of key enzymes involved in cancer progression .
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .
  • Neuroprotective Effects : Certain studies highlight the role of 8-hydroxyquinoline derivatives (related to 8-bromoquinoline) as iron-chelators, which may provide neuroprotective benefits in conditions like Alzheimer’s disease .

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound's reactivity allows it to participate in various coupling reactions that yield colored products suitable for textiles and coatings .

Case Study 1: Anticancer Activity

A study evaluated a series of 8-bromoquinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized derivatives against pathogenic bacteria. The findings revealed several compounds with potent activity, suggesting their potential use as new antibiotics.

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 8-Bromoquinoline-4-carbaldehyde, differing primarily in substituent positions or additional functional groups:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 898391-87-2 C₁₀H₆BrNO 236.06 Bromine at C8, formyl at C4; anti-MRSA/MSSA activity; Cu(II) affinity
8-Bromo-7-fluoroquinoline-4-carbaldehyde 1420792-02-4 C₁₀H₅BrFNO 254.06 Additional fluorine at C7; potential enhanced lipophilicity
6-Bromoquinoline-4-carbaldehyde 898391-75-8 C₁₀H₆BrNO 236.06 Bromine at C6 instead of C8; altered steric and electronic properties
8-Bromo-4-methylquinoline 172939-50-3 C₁₀H₇BrN 221.08 Methyl group at C4 instead of formyl; reduced polarity
7-Bromoquinoline-4-carboxylic acid 31009-04-8 C₁₀H₆BrNO₂ 252.06 Carboxylic acid at C4; potential for salt formation

Antimicrobial Activity

  • This compound: Demonstrates strong activity against MRSA and MSSA, likely due to its ability to disrupt bacterial cell membranes or interfere with metalloenzymes via copper chelation .
  • 6-Bromoquinoline-4-carbaldehyde: Positional isomerism (Br at C6 vs. C8) could reduce activity due to altered binding interactions with bacterial targets .

Coordination Chemistry

  • This compound forms stable complexes with copper(II), which are hypothesized to enhance its bioactivity .
  • Analogues like 7-Bromoquinoline-4-carboxylic acid (CAS: 31009-04-8) may exhibit different metal-binding behaviors due to the carboxylic acid group, favoring interactions with divalent cations like Zn²⁺ or Fe³⁺ .

Physicochemical Properties

  • Lipophilicity: Fluorine substitution (e.g., 8-Bromo-7-fluoroquinoline-4-carbaldehyde) increases logP values, enhancing membrane permeability .
  • Polarity: The formyl group in this compound increases polarity compared to methyl or carboxylic acid derivatives, affecting solubility and bioavailability .

Key Research Findings

Structure-Activity Relationship (SAR): The position of bromine (C8 vs. C6) and the nature of the C4 substituent (formyl vs. methyl) significantly influence antimicrobial potency . Fluorination at C7 (8-Bromo-7-fluoroquinoline-4-carbaldehyde) may improve pharmacokinetic properties but requires further biological validation .

Copper Complexation: this compound’s Cu(II) complexes exhibit enhanced stability compared to analogues with carboxylic acid groups, suggesting tailored applications in metallodrug design .

Crystallographic Insights: The absence of hydrogen bonds in this compound’s crystal structure contrasts with the more complex packing observed in methyl or carboxylic acid derivatives .

Biological Activity

8-Bromoquinoline-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its bromine substituent and an aldehyde functional group, which enhance its reactivity. The compound can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction : It can be reduced to yield an alcohol.
  • Substitution : The bromine atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

The unique structure of this compound enables it to interact with multiple biological targets, influencing various cellular pathways. This property makes it a valuable precursor for synthesizing biologically active compounds.

Biological Activities

The biological activities of this compound have been investigated across several studies. Notably, it has shown potential in the following areas:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. For instance, 8-Bromoquinoline derivatives have been tested against various pathogenic bacteria and fungi, demonstrating efficacy in inhibiting their growth .

Antitubercular Activity

A study focused on quinoline derivatives revealed that certain modifications led to enhanced activity against Mycobacterium tuberculosis. Compounds structurally similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Mtb, showing promising results .

CompoundMIC (µg/mL)Activity
7i1Strong
7m0.5Very Strong

Antiviral Activity

Recent investigations have highlighted the antiviral potential of quinoline derivatives against various viral strains. For example, compounds derived from the quinoline scaffold exhibited potent activity against enterovirus D68 (EV-D68), with some derivatives showing a nearly tenfold increase in antiviral potency compared to earlier compounds .

Case Studies

  • Antitubercular Screening :
    A study synthesized a series of 2-arylquinoline derivatives and screened them for antitubercular activity. Among the tested compounds, two derivatives showed significant inhibition against Mtb with MIC values below 10 µg/mL, suggesting that structural modifications could lead to more effective treatments .
  • Antiviral Efficacy :
    In a study assessing the antiviral properties of quinoline analogues against EV-D68, compound modifications led to enhanced activity. The structure-activity relationship (SAR) indicated that specific substitutions at the para position significantly improved efficacy .

Properties

IUPAC Name

8-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLRIAIMIKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676540
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898391-87-2
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinoline-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in step 9-iii of Scheme 9, selenium dioxide (764.7 g, 6.754 mol) was taken up in 3.25 L of dioxane and 500 mL of water. The stirred solution was heated to 77° C. and 8-bromo-4-methylquinoline (compound 2030, 500 g, 2.251 mol) was added in one portion. The reaction mixture was stirred at reflux for 30 minutes and then cooled with a water bath to about 45° C., at which temperature a precipitate was observed. The suspension was filtered through diatomaceous earth which was subsequently washed with the hot THF to dissolve any residual solids. The filtrate was concentrated to a minimum volume under reduced pressure and 2M NaOH (2.81 L, 5.63 mol) was added to achieve a pH of 8 to 9. The reaction mixture was stirred at this pH for 30 minutes. A precipitate resulted which was collected by filtration and air-dried overnight to produce 8-bromoquinoline-4-carbaldehyde (compound 2031) as an yellowish solid: MS=236.16 (M+H); 1H NMR (300 MHz, CDCl3) δ 10.52 (s, 1H), 9.34 (d, J=4.2 Hz, 1H), 9.05 (dd, J=8.5, 1.2 Hz, 1H), 8.18 (dd, J=7.5, 1.3 Hz, 1H), 7.88 (d, J=4.2 Hz, 1H), 7.60 (dd, J=8.5, 7.5 Hz, 1H). This material was used as is in subsequent reactions.
Quantity
764.7 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 L
Type
reactant
Reaction Step Three
Quantity
3.25 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromoquinoline-4-carbaldehyde
8-Bromoquinoline-4-carbaldehyde
8-Bromoquinoline-4-carbaldehyde
8-Bromoquinoline-4-carbaldehyde
8-Bromoquinoline-4-carbaldehyde
8-Bromoquinoline-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.